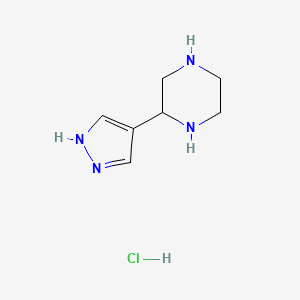
Clorhidrato de 2-(1H-pirazol-4-il)piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrazol-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C7H13ClN4. It is a derivative of pyrazole and piperazine, both of which are significant in medicinal chemistry due to their diverse biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-(1H-pyrazol-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: This compound is a precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
A related compound, lqfm182, has been shown to have anti-inflammatory and anti-nociceptive effects . It is suggested that the compound may interact with inflammatory mediators such as TNF-α and IL-1β .
Mode of Action
It is suggested that related compounds may interact with inflammatory mediators, reducing their levels and thereby alleviating inflammation .
Biochemical Pathways
Related compounds have been shown to impact the inflammatory response, potentially affecting pathways involving pro-inflammatory cytokines such as tnf-α and il-1β .
Result of Action
Related compounds have been shown to reduce the levels of pro-inflammatory cytokines such as tnf-α and il-1β, suggesting potential anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)piperazine hydrochloride typically involves the reaction of pyrazole derivatives with piperazine under controlled conditions. One common method includes the cyclization of appropriate hydrazones with piperazine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-pyrazol-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrazole or piperazine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various substituted pyrazole and piperazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-4-boronic acid: Another pyrazole derivative used in organic synthesis.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A similar compound with a morpholine ring instead of piperazine.
Uniqueness
2-(1H-pyrazol-4-yl)piperazine hydrochloride is unique due to its combination of pyrazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive compounds .
Propiedades
IUPAC Name |
2-(1H-pyrazol-4-yl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-9-7(5-8-1)6-3-10-11-4-6;/h3-4,7-9H,1-2,5H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLYBXJVAJQKNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CNN=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














